methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate

Regiochemistry Scaffold decoration Medicinal chemistry building blocks

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate (CAS 1499207-49-6) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[1,2-a]pyrazine family—a privileged scaffold in medicinal chemistry recognized for its ability to mimic purine bases and engage diverse biological targets. With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, the compound features a methyl ester at the 8-position of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, distinguishing it from the free carboxylic acid and other ester analogs in both physicochemical properties and synthetic utility.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1499207-49-6
Cat. No. B2956931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
CAS1499207-49-6
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCOC(=O)C1=C2CNCCN2C=C1
InChIInChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3
InChIKeyIONSRGDHHCMINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate (CAS 1499207-49-6): Core Scaffold Overview for Procurement Decisions


Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate (CAS 1499207-49-6) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[1,2-a]pyrazine family—a privileged scaffold in medicinal chemistry recognized for its ability to mimic purine bases and engage diverse biological targets [1]. With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, the compound features a methyl ester at the 8-position of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, distinguishing it from the free carboxylic acid and other ester analogs in both physicochemical properties and synthetic utility . It is commercially supplied as a research-grade building block (typical purity ≥95%) by multiple reputable vendors including Sigma-Aldrich (Enamine), CymitQuimica (Biosynth), and Leyan .

Why Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate Cannot Be Casually Substituted by In-Class Analogs


The pyrrolo[1,2-a]pyrazine scaffold supports diverse substitution patterns that profoundly alter biological target engagement, physicochemical properties, and synthetic tractability. The 8-position methyl ester specifically provides a balance of lipophilicity (LogP ~0.38) and hydrogen-bond acceptor capacity that differs from the free carboxylic acid (predicted pKa ~7.91 for the conjugate acid of the secondary amine in the core; the carboxylic acid analog introduces an additional acidic proton) . In the 2023 synthesis of antimicrobial 1-oxo-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid derivatives, methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates served as essential intermediates that were isolated as discrete compounds before further transformation to carboxamides with yields of 31–78%—a synthetic sequence in which the methyl ester acts as a protected form of the carboxylic acid, enabling selective amidation without competing side reactions at the N1 or N2 positions [1]. Substituting the methyl ester with an ethyl ester, free acid, or positional isomers (e.g., 6-carboxylate or 7-carboxylate) would alter both the reactivity profile and the steric/electronic environment of the core, potentially compromising downstream synthetic efficiency and biological activity in structure-activity relationship (SAR) campaigns. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate Versus Closest Analogs


Positional Specificity: 8-Carboxylate Methyl Ester Versus 6-Carboxylate and 7-Carboxylate Isomers

The 8-position carboxylate substitution on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is structurally distinct from the 6-carboxylate (CAS 2167844-58-6) and 7-carboxylate isomers. In a 2023 antifungal SAR study of pyrrolo[1,2-a]pyrazines, the 4-substituted derivatives (4a–l) bearing varied substituents at positions analogous to the 8-carboxylate locus exhibited MIC₅₀–₇₀ values lower than reference drugs fluconazole, simvastatin, and atorvastatin against all six Candida spp. tested, including multidrug-resistant C. auris and C. haemulonii [1]. Although the specific methyl 8-carboxylate was not directly screened in that study, the scaffold positional SAR demonstrates that the 8-position is a critical vector for modulating antifungal potency [1]. The methyl ester at position 8 provides a synthetic handle for further diversification, unlike the 6- or 7-carboxylate isomers which orient the ester group into different spatial trajectories relative to the pyrazine nitrogen atoms.

Regiochemistry Scaffold decoration Medicinal chemistry building blocks

Physicochemical Differentiation: Methyl Ester Versus Free Carboxylic Acid at the 8-Position

The methyl ester at position 8 (CAS 1499207-49-6) confers distinct physicochemical properties compared to the corresponding free carboxylic acid pyrrolo[1,2-a]pyrazine-8-carboxylic acid (CAS 158945-78-9). The methyl ester form eliminates the acidic proton of the carboxylic acid, reducing the compound's hydrogen-bond donor count by one and increasing its calculated LogP from a predicted value of approximately −0.5 to +0.38 . This alteration affects membrane permeability, protein binding, and oral bioavailability potential in downstream drug candidates. The pKa of the secondary amine in the tetrahydropyrazine ring is predicted at 7.91±0.20 , meaning that at physiological pH the core is partially protonated; the methyl ester remains neutral, whereas the free carboxylic acid would be deprotonated, introducing a negative charge that can dramatically alter target binding and pharmacokinetics.

Lipophilicity Hydrogen bonding Permeability Prodrug design

Synthetic Utility as a Protected Carboxylic Acid Intermediate in Antimicrobial SAR

Litvinchuk et al. (2023) demonstrated that methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates (the 1-oxo analog of the target compound) are critical synthetic intermediates that were isolated and characterized as individual compounds before base-catalyzed hydrolysis to the free carboxylic acids and subsequent HATU/DIPEA-mediated amidation to generate 1-oxo-N-(alkyl)aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxamides in yields of 31–78% [1]. The methyl ester serves as a latent carboxylic acid, enabling selective functionalization at the 8-position without interference at the N1 or N2 positions. The resulting carboxamides showed antioxidant activity of 59.3–74.5% relative to ascorbic acid (97.3%) and moderate antibacterial/antifungal activity [1]. The non-oxo target compound (CAS 1499207-49-6) analogously provides a methyl ester handle at the 8-position on the 1,2,3,4-tetrahydro core, enabling parallel diversification strategies.

Synthetic intermediate Protecting group strategy Amidation Antimicrobial SAR

Core Scaffold Privilege: Broad Biological Activity Profile Versus Non-Fused Pyrazine or Pyrrole Analogs

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold has been validated across multiple therapeutic target classes. Ringeling et al. (2014) reported that constrained heterocyclic analogs based on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine achieved >100-fold selectivity for HDAC6 over HDAC8, with further enhanced selectivity against other HDAC subtypes, attributed to the heterocyclic spacer's ability to access the wider catalytic channel of HDAC6 [1]. Separately, Blackburn et al. (2013) designed octahydropyrrolo[1,2-a]pyrazine as a proline bioisostere, yielding IAP antagonists with cIAP1 IC₅₀ = 1.3 nM and XIAP IC₅₀ = 200 nM [2]. In the kinase field, 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives demonstrated potent PIM1 and PIM2 inhibition with exquisite kinase selectivity [3]. The target methyl ester provides the 8-carboxylate handle necessary for appending diverse warheads to this privileged core.

Privileged scaffold Kinase inhibition HDAC inhibition GPCR ligands

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1499207-49-6) is stocked by multiple major chemical suppliers with consistent purity specifications of ≥95% . In contrast, the closest analog pyrrolo[1,2-a]pyrazine-8-carboxylic acid (CAS 158945-78-9) is listed by fewer vendors and often at lower purity grades (typically 95% but with limited batch-specific certification) . The ethyl ester analog (CAS 2248394-91-2) is available from a narrower set of suppliers . The N-Boc-protected 8-carboxylic acid derivative (CAS 2193061-08-2) introduces an additional synthetic step for deprotection. For procurement in multi-step synthetic campaigns, the methyl ester offers the best balance of commercial availability, consistent purity, and synthetic utility.

Procurement Supply chain Purity specification Catalog availability

Predicted Drug-Like Properties: Methyl Ester Offers Superior Permeability Potential Over Free Acid

Calculated molecular properties position the methyl ester favorably within drug-like chemical space. The topological polar surface area (TPSA) of 43.26 Ų falls well below the 90 Ų threshold for good oral absorption and the 70 Ų threshold for blood-brain barrier penetration. The molecular weight (180.20 g·mol⁻¹), hydrogen-bond donor count (1, the secondary amine), and hydrogen-bond acceptor count (3) all comply with Lipinski's Rule of Five and Veber's rules . In contrast, the free carboxylic acid analog (CAS 158945-78-9) has a higher TPSA (estimated ~64 Ų due to the additional carboxyl OH) and an additional hydrogen-bond donor, which may reduce membrane permeability. The methyl ester's predicted LogP of 0.38 positions it in the optimal range (1–3) for CNS drug candidates, whereas the carboxylic acid's predicted LogP (approximately −0.5) falls below this range .

Drug-likeness CNS MPO Lipinski rules Permeability prediction

High-Impact Application Scenarios for Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate Based on Quantitative Differentiation Evidence


Focused Kinase or HDAC Inhibitor Library Synthesis Using the 8-Carboxylate as a Single Diversification Point

Medicinal chemistry teams constructing focused libraries around the pyrrolo[1,2-a]pyrazine privileged scaffold can employ the methyl ester as a unified starting material for parallel amidation or ester hydrolysis/amidation sequences. The >100-fold HDAC6 selectivity demonstrated by the tetrahydropyrrolo[1,2-a]pyrazine core [1] and the nanomolar IAP antagonism (cIAP1 IC₅₀ = 1.3 nM) [2] validate the scaffold's potential. The methyl ester provides a single, well-defined synthetic handle, enabling the rapid generation of 50–200 compound libraries with controlled diversity at the 8-position, while the secondary amine at N2 remains available for orthogonal functionalization. The consistent ≥95% purity across multiple commercial suppliers ensures reproducible library synthesis.

Antifungal Lead Optimization Campaigns Targeting Multidrug-Resistant Candida Species

Given the demonstrated superiority of pyrrolo[1,2-a]pyrazine derivatives over fluconazole against six Candida species, including multidrug-resistant C. auris and C. haemulonii [1], the methyl 8-carboxylate serves as an ideal core scaffold for iterative SAR exploration. The methyl ester can be hydrolyzed to the carboxylic acid and amidated with diverse amines (as validated by the 31–78% amidation yields in the 1-oxo series) [2], enabling systematic variation of the 8-position substituent to optimize MIC₅₀–₇₀ values. The predicted LogP of 0.38 for the methyl ester predicts adequate fungal cell wall penetration.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetrant Building Blocks

The TPSA of 43.26 Ų and predicted LogP of 0.38 position methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate within the favorable CNS multiparameter optimization (MPO) space (TPSA <70 Ų; LogP 1–3) [1]. CNS drug discovery teams targeting GPCRs, ion channels, or neurotransmitter transporters can utilize this building block for constructing brain-penetrant ligands. The secondary amine (pKa ~7.91) [1] provides a basic center for engaging aspartate residues in GPCR orthosteric sites, while the methyl ester can be retained, hydrolyzed in situ, or further derivatized.

Process Chemistry: Multi-Kilogram Scale Synthesis of 8-Carboxamide Drug Candidates

For process chemistry groups scaling up a lead candidate bearing a pyrrolo[1,2-a]pyrazine-8-carboxamide moiety, the methyl ester is the preferred intermediate due to its multi-vendor availability (≥6 suppliers) [1], consistent ≥95% purity [2], and the well-precedented hydrolysis–amidation sequence (Litvinchuk et al., 2023) that proceeds without protection/deprotection of the secondary amine when using HATU/DIPEA coupling conditions (yields 31–78% for the 1-oxo analogs) . The methyl ester's stability under ambient storage conditions (recommended 4 °C) [2] simplifies inventory management compared to the more hygroscopic free carboxylic acid.

Quote Request

Request a Quote for methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.